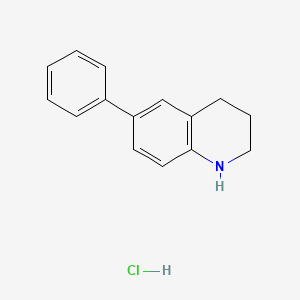

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name |

6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOGDXXGECHGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. The reaction conditions often include:

- Reaction temperature around 100°C.

Phenylethylamine: and as starting materials.

Hydrochloric acid: as the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate or chromium trioxide.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

Biological Properties

The compound exhibits significant biological activities due to its unique molecular structure. Key properties include:

- Neuroprotective Effects : It has been shown to influence pathways related to neurodegenerative disorders, potentially offering protective effects against conditions like Alzheimer's disease.

- Antimicrobial Activity : Research indicates that 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride possesses antimicrobial properties against various pathogens.

- Interaction with Cytochrome P450 : The compound affects cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Applications in Medicinal Chemistry

The diverse biological activities of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride make it a candidate for various therapeutic applications:

- Neurodegenerative Disorders : Its potential neuroprotective properties position it as a candidate for treating diseases such as Alzheimer's and Parkinson's .

- Antioxidant and Corrosion Inhibitor : Beyond its biological applications, the compound has been noted for its antioxidant properties and ability to inhibit corrosion in various materials.

Comparative Analysis with Related Compounds

A comparison of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core with phenyl group | Known for neuroprotective effects |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at the 6-position | Exhibits different pharmacological profiles |

| 5-Bromo-1,2,3,4-tetrahydroquinoline | Bromine substitution on the quinoline core | Enhanced reactivity due to halogen presence |

This table illustrates how structural modifications can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Several studies have documented the applications of tetrahydroquinoline derivatives:

- Alzheimer's Disease Research : A study highlighted the role of tetrahydroquinolines in modulating β-amyloid fibril formation and their potential use in Alzheimer's therapy through metal chelation mechanisms .

- Antimicrobial Studies : Research demonstrated the effectiveness of tetrahydroquinoline derivatives against specific bacterial strains. These findings support further exploration into their use as antimicrobial agents in clinical settings.

- Neuroprotection : Investigations into the neuroprotective mechanisms of tetrahydroquinolines suggest their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Neuroprotection: It may inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.

Anti-inflammatory: It can modulate the activity of inflammatory cytokines and enzymes.

Anti-cancer: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other tetrahydroquinoline derivatives:

1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in pharmaceutical research for its potential therapeutic effects.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its role in dopamine release and potential neurotoxicity.

The uniqueness of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (PTHQ) is a compound belonging to the tetrahydroquinoline family, known for its diverse biological activities. This article explores the biological activity of PTHQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is C15H16ClN, with a CAS number of 1394040-95-9. Its structure features a tetrahydroquinoline core substituted with a phenyl group at the 6-position. This unique configuration contributes to its biological activity by allowing interactions with various cellular targets.

PTHQ exhibits significant biological properties through its interaction with multiple molecular targets:

- Cytochrome P450 Modulation : PTHQ affects cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : The compound modulates signaling pathways related to cell proliferation and differentiation, indicating potential roles in cancer therapy.

- Neuroprotective Effects : Preliminary studies suggest that PTHQ may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders .

Biological Activities

The biological activities of PTHQ can be categorized as follows:

Antimicrobial Activity

PTHQ has demonstrated antimicrobial properties against various pathogens. Its efficacy varies based on concentration and specific microbial targets.

Anticancer Potential

Research indicates that PTHQ may induce apoptosis in cancer cells. For instance, compounds structurally similar to PTHQ have shown promise in inhibiting tumor growth and inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of tetrahydroquinoline derivatives. In vitro experiments have shown that these compounds can reduce the production of pro-inflammatory mediators such as IL-6 and TNF-α .

Table 1: Summary of Biological Activities and IC50 Values

Notable Research Findings

- Anticancer Activity : A study on tetrahydroquinoline derivatives revealed that certain modifications enhance their anticancer properties. For example, compounds with methoxy groups exhibited improved inhibitory activities against cancer cell lines compared to their unsubstituted counterparts .

- Neuroprotective Studies : Research has indicated that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in neurodegenerative disease therapies .

- Inflammation Studies : Isoquinoline derivatives similar to PTHQ have been shown to inhibit the production of inflammatory cytokines in activated microglial cells, indicating a mechanism for reducing neuroinflammation .

Q & A

Q. What are the common synthetic routes for 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, and what key intermediates are involved?

The synthesis of tetrahydroquinoline derivatives often involves intramolecular cyclization of intermediates such as N-(3-chloro-2-hydroxypropyl) diphenylamine. For example, heating diphenylamine with excess epichlorohydrin facilitates cyclization to form the tetrahydroquinoline core . Monofunctional derivatives are more commonly synthesized, but bifunctional analogs require careful control of substituent positions and reaction conditions . Key intermediates include epoxypropyl derivatives and chlorinated precursors, which undergo electrophilic attack to form the fused ring system .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride?

Nuclear Magnetic Resonance (NMR), particularly - and -NMR, is critical for confirming regiochemistry and substitution patterns. Liquid Chromatography-Mass Spectrometry (LC/MS) provides molecular weight validation and purity assessment . Databases like ChemIDplus and EPA DSSTox offer reference spectral data for cross-verification . For complex stereochemistry, 2D NMR techniques (e.g., COSY, HSQC) are recommended .

Q. What pharmacological activities have been reported for tetrahydroquinoline derivatives, and how does the phenyl substitution at position 6 influence these properties?

Tetrahydroquinolines exhibit anticancer, antimicrobial, and antioxidant activities. The phenyl group at position 6 enhances lipophilicity, potentially improving membrane permeability and target binding. For example, N-phenyltetrahydroisoquinoline derivatives show cytotoxic effects against cancer cells, with substituent position and electronic properties directly impacting potency . Structure-activity relationship (SAR) studies suggest that bulky aromatic groups at position 6 may stabilize π-π interactions with biological targets .

Advanced Research Questions

Q. What methodological challenges arise in achieving regioselective cyclization during the synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how can they be addressed?

Regioselectivity challenges stem from competing electrophilic attack pathways on aromatic moieties. Strategies include:

- Temperature modulation : Higher temperatures favor thermodynamically stable products.

- Catalytic systems : Lewis acids (e.g., AlCl) can direct cyclization to specific positions .

- Substituent effects : Electron-donating groups on the phenyl ring guide attack to the ortho position . Computational modeling (DFT) may predict regiochemical outcomes .

Q. How can researchers optimize reaction conditions to improve yields of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride while minimizing by-products?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Stoichiometric control : Excess epichlorohydrin drives cyclization to completion .

- Purification techniques : Column chromatography with gradient elution separates closely related by-products.

- In-line monitoring : Real-time HPLC or FTIR detects intermediates, enabling rapid adjustments .

Q. What strategies are recommended for resolving discrepancies in NMR data analysis of tetrahydroquinoline derivatives with complex substitution patterns?

Discrepancies often arise from dynamic conformational changes or overlapping signals. Solutions include:

Q. How does the introduction of a phenyl group at position 6 influence the compound's interaction with biological targets, based on current structure-activity relationship studies?

The phenyl group enhances hydrophobic interactions with protein binding pockets. For example, in anticancer studies, 6-phenyl derivatives of tetrahydroisoquinolines show improved inhibition of topoisomerase II compared to unsubstituted analogs. Substituents like halogens or methoxy groups further modulate activity by altering electron density and steric bulk .

Q. What experimental approaches are used to assess the stability and hygroscopicity of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride under varying storage conditions?

- Accelerated stability testing : Samples are stored at 40°C/75% relative humidity (ICH guidelines) and analyzed via HPLC for degradation products.

- Dynamic vapor sorption (DVS) : Quantifies moisture uptake, critical for hygroscopic hydrochloride salts .

- X-ray powder diffraction (XRPD) : Monitors crystallinity changes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.